Pyridoxine phosphate

Description

Pyridoxine 5'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Pyridoxine phosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Pyridoxine 5'-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

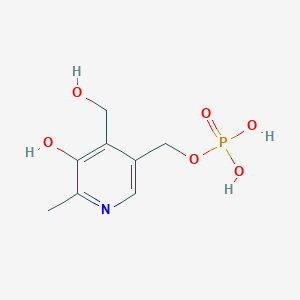

Structure

3D Structure

Properties

IUPAC Name |

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOMFKWHIQZTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196278 | |

| Record name | Pyridoxine 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

447-05-2 | |

| Record name | Pyridoxine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 447-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridoxine 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG20W8WYLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pyridoxine 5'-Phosphate (PNP) Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the de novo pyridoxine (B80251) 5'-phosphate (PNP) biosynthesis pathway in the model organism Escherichia coli. Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast number of metabolic enzymes, primarily involved in amino acid metabolism. Understanding the synthesis of this vital cofactor is critical for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting essential metabolic pathways. E. coli synthesizes PLP via the well-characterized deoxyxylulose 5-phosphate (DXP)-dependent pathway.

The DXP-Dependent PNP Biosynthesis Pathway

In E. coli, the de novo synthesis of PNP, the immediate precursor to PLP, is a complex, multi-step process involving seven enzymes. The pathway is bifurcated, utilizing intermediates from both the pentose (B10789219) phosphate (B84403) pathway and glycolysis. One branch converts erythrose 4-phosphate into 3-amino-1-hydroxyacetone 1-phosphate, while the other branch synthesizes DXP from glyceraldehyde 3-phosphate and pyruvate (B1213749). These two intermediates are then condensed to form the pyridine (B92270) ring of PNP.[1][2]

The overall pathway can be visualized as follows:

Key Enzymes and Genes

The enzymes of the PNP biosynthesis pathway are encoded by a series of pdx and other associated genes.

| Gene | Enzyme Name | EC Number | Function |

| epd | D-erythrose-4-phosphate dehydrogenase | 1.2.1.72 | Oxidizes Erythrose 4-phosphate.[3][4] |

| pdxB | Erythronate-4-phosphate dehydrogenase | 1.1.1.290 | Oxidizes 4-phosphoerythronate to 2-oxo-3-hydroxy-4-phosphobutanoate.[3][4][5] |

| serC | Phosphoserine aminotransferase | 2.6.1.52 | Catalyzes the transamination to form 4-phosphohydroxy-L-threonine.[3][4] |

| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase | 1.1.1.262 | Catalyzes the oxidative decarboxylation of 4-phosphohydroxy-L-threonine.[3][4] |

| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | 2.2.1.7 | Synthesizes DXP from pyruvate and D-glyceraldehyde 3-phosphate.[6] |

| pdxJ | Pyridoxine 5'-phosphate synthase | 2.6.99.2 | Condenses DXP and 3-amino-1-hydroxyacetone-P to form PNP.[6][7][8] |

| pdxH | Pyridoxine/pyridoxamine 5'-phosphate oxidase | 1.4.3.5 | Oxidizes PNP to the active cofactor PLP.[1][7][9] |

Quantitative Data

Enzyme Kinetic Parameters

The catalytic efficiencies of the key enzymes in the pathway are crucial for understanding the flux and regulation of PLP synthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |

| PdxB | 4-Phospho-D-erythronate (4PE) | 2.9 | 1.4 | 6.7 x 106 | Coupled assay with SerC and PdxA.[10] |

| α-Ketoglutarate | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |

| Oxaloacetic acid | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |

| Pyruvate | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |

| PdxH | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | 3.8 x 105 | Aerobic, with FMN.[1][9] |

| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | 1.6 x 104 | Aerobic, with FMN.[1][9] |

Inhibitor Constants

PLP acts as a feedback inhibitor of PdxH, regulating its own synthesis.

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |

| PdxH | Pyridoxal 5'-phosphate (PLP) | 8 | Competitive |

| 4-Deoxy-PNP | 105 | Competitive |

Intracellular Vitamer Concentrations

In the E. coli strain HMS174, the total number of vitamin B6 molecules per cell is approximately 188,000. The distribution is as follows:

-

PLP: ~42%

-

PNP and PMP (combined): ~51%

-

Pyridoxal (PL): ~7% An estimated 60% of the intracellular PLP is bound to proteins.[1][2][7][11]

Experimental Protocols

Detailed methodologies are essential for studying the PNP biosynthesis pathway. Below are representative protocols for key experimental procedures.

Recombinant Protein Expression and Purification

This protocol provides a general framework for the expression and purification of His-tagged Pdx enzymes from E. coli.

Protocol: His-Tagged Pdx Enzyme Purification

-

Vector Construction : Amplify the target pdx gene from E. coli K-12 genomic DNA via PCR. Digest the purified PCR product and a pET-series expression vector (e.g., pET-28a) with appropriate restriction enzymes. Ligate the gene into the vector and transform into a cloning strain like E. coli DH5α. Verify the construct by sequencing.

-

Expression : Transform the verified plasmid into an expression strain such as E. coli BL21(DE3).

-

Inoculate a 10 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for an additional 16-20 hours at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

-

-

Purification (IMAC) :

-

Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 18,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer (Lysis Buffer with 20-40 mM imidazole).

-

Elute the protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).

-

Analyze the collected fractions for purity using SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.

-

PdxB Coupled Enzyme Assay

The activity of PdxB can be measured continuously by coupling its reaction to the subsequent enzymes in the pathway, SerC and PdxA, and monitoring the consumption of NADH by PdxA.[10]

Protocol: PdxB Coupled Assay

-

Reagents :

-

Assay Buffer: TND buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂).

-

Substrates: 4-phospho-D-erythronate (4PE), α-ketoglutarate (αKG), L-glutamate (L-Glu), NAD⁺.

-

Coupling Enzymes: Purified SerC and PdxA.

-

Enzyme: Purified PdxB.

-

-

Procedure :

-

In a 500 µL reaction volume, prepare a master mix in Assay Buffer containing: 100 µM 4PE, 2 mM αKG, 2 mM L-Glu, 1 mM NAD⁺, 2.6 µM SerC, and 2.0 µM PdxA.

-

Incubate the mixture for 20 minutes at room temperature to allow for equilibration and consumption of any contaminating substrates.

-

Initiate the reaction by adding PdxB to a final concentration of 20 nM.

-

Immediately monitor the decrease in absorbance at 340 nm (A340) using a spectrophotometer, which corresponds to the oxidation of NADH to NAD⁺ by PdxA.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Run control reactions lacking 4PE, αKG, or PdxB to measure background rates.

-

Quantification of Pyridoxine by HPLC

This protocol allows for the quantification of pyridoxine (PN), a form of vitamin B6, in fermentation broths or cell extracts.

Protocol: HPLC Analysis of Pyridoxine

-

Sample Preparation :

-

Collect the fermentation broth or cell lysate.

-

Centrifuge the sample at high speed (e.g., 10,000 x g, 10 min) to pellet cells and debris.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions :

-

System : An HPLC system equipped with a fluorescence detector (e.g., Thermo Fisher UltiMate 3000).[12]

-

Column : C18 reverse-phase column (e.g., Cosmosil AR-II, 250 mm x 4.6 mm).[12]

-

Mobile Phase : A gradient program may be required for optimal separation from other fluorescent compounds. A typical starting point could be a mixture of a phosphate buffer and methanol.

-

Detection : Fluorescence detection with excitation at 293 nm and emission at 395 nm.[12]

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

-

Quantification :

-

Prepare a series of pyridoxine standards of known concentrations in the same matrix as the samples (e.g., fresh culture medium).

-

Generate a standard curve by plotting the peak area of the pyridoxine standards against their concentration.

-

Determine the concentration of pyridoxine in the samples by interpolating their peak areas on the standard curve.

-

Regulation of the Pathway

The biosynthesis of vitamin B6 in E. coli is tightly regulated to maintain homeostasis and prevent the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels:

-

Feedback Inhibition : The final product, PLP, allosterically inhibits PdxH, the enzyme responsible for its formation from PNP.[1][9] This provides a rapid mechanism to control the final step of the pathway.

-

Transcriptional Regulation : Evidence suggests a derepression mechanism controls the synthesis of vitamin B6.[9][13] When cells are starved of pyridoxal, the rate of synthesis increases significantly, a change that is prevented by the protein synthesis inhibitor chloramphenicol, indicating control at the level of gene expression.[9][13]

This guide provides a foundational understanding of the pyridoxine 5'-phosphate biosynthesis pathway in E. coli, offering key data and methodologies to aid researchers in this field. Further investigation into the kinetics of all pathway enzymes and the intricate details of its regulatory networks will continue to be a valuable area of study.

References

- 1. rbmb.net [rbmb.net]

- 2. med.unc.edu [med.unc.edu]

- 3. Peroxidase Active Site Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Cloning and characterization of a gene from Escherichia coli encoding a transketolase-like enzyme that catalyzes the synthesis of d-1-deoxyxylulose 5-phosphate, a common precursor for isoprenoid, thiamin, and pyridoxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Multiple turnovers of the nicotino-enzyme PdxB require α-keto acids as co-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Cornerstone of Catalysis: An In-depth Technical Guide to the Discovery and History of Pyridoxine Phosphate

Abstract: Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic processes. Its discovery and the subsequent elucidation of its catalytic prowess represent a significant milestone in our understanding of enzyme function and cellular biochemistry. This technical guide provides a comprehensive overview of the historical journey from the identification of vitamin B6 to the characterization of PLP as a pivotal coenzyme. We delve into the key experiments that unveiled its biosynthetic pathways, the enzymes that govern its formation, and the fundamental mechanisms by which it facilitates a remarkable diversity of chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and functional significance of this essential molecule.

The Historical Unraveling of Vitamin B6 and its Active Form

The journey to understanding pyridoxal 5'-phosphate began with the recognition of a nutritional deficiency. In the 1930s, a series of investigations into rat nutrition laid the groundwork for the discovery of a new vitamin.

In 1934, Paul György identified a substance that could cure a specific type of dermatitis in rats, which he named vitamin B6.[1][2] This was followed by the successful isolation and crystallization of vitamin B6 from rice bran by Samuel Lepkovsky in 1938.[1][2] The chemical structure of this novel pyridine (B92270) derivative was independently determined in 1939 by two research groups: Leslie Harris and Karl Folkers, and Richard Kuhn and his colleagues.[1][2] György proposed the name "pyridoxine" for this compound.[2]

Further research by Esmond Snell in 1942, using a microbiological growth assay, led to the characterization of two additional forms of vitamin B6: pyridoxamine (B1203002), the aminated derivative, and pyridoxal, the formyl derivative.[2][3] Subsequent studies revealed that pyridoxine (B80251), pyridoxamine, and pyridoxal exhibit largely equal biological activity in animals because they can all be converted into the enzymatically active form, pyridoxal 5'-phosphate (PLP).[2][3]

Physicochemical and Biochemical Properties of Pyridoxine Phosphate (B84403) and its Vitamers

The various forms of vitamin B6, known as vitamers, and their phosphorylated derivatives possess distinct physicochemical properties that are crucial for their biological function. A summary of these properties is presented below.

| Property | Pyridoxal 5'-phosphate (PLP) | Pyridoxine 5'-phosphate (PNP) | Pyridoxamine 5'-phosphate (PMP) |

| Molecular Formula | C₈H₁₀NO₆P | C₈H₁₂NO₆P | C₈H₁₃N₂O₅P |

| Molecular Weight | 247.14 g/mol [4] | 249.16 g/mol [2] | 248.17 g/mol [5] |

| Melting Point | 140-143 °C[6] | Not available | Not available |

| Appearance | Light yellow powder[4] | Solid[2] | Solid |

| UV Absorption (λmax) | 295 nm (in 0.1N HCl), 388 nm (in 0.1N NaOH)[7] | Not available | Not available |

Biosynthesis of Pyridoxal 5'-Phosphate: De Novo and Salvage Pathways

Organisms have evolved two primary de novo pathways for the synthesis of PLP, as well as a salvage pathway to recycle and interconvert dietary vitamin B6 vitamers.

De Novo Biosynthesis

DXP-Dependent Pathway: First elucidated in Escherichia coli, this pathway utilizes 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate as precursors for the synthesis of pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[1][8]

DXP-Independent Pathway: Found in plants, fungi, and some bacteria, this pathway involves the condensation of ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia, catalyzed by the PLP synthase enzyme complex (PdxS and PdxT).[9][10]

Salvage Pathway

Animals cannot synthesize vitamin B6 de novo and therefore rely on a salvage pathway to convert dietary forms of the vitamin into the active coenzyme, PLP.[1] This pathway involves the action of pyridoxal kinase and pyridoxamine 5'-phosphate oxidase.[11]

Key Enzymes in Pyridoxine Phosphate Metabolism

The biosynthesis and interconversion of this compound and its vitamers are catalyzed by specific enzymes with distinct kinetic properties.

| Enzyme | Substrate(s) | Product(s) | Km | kcat / Turnover | Organism |

| Pyridoxal Kinase | Pyridoxal, ATP | Pyridoxal 5'-phosphate, ADP | <10 µM (for pyridoxal)[12] | 85 min⁻¹[12] | Human |

| <25 µM (for MgATP)[12] | |||||

| Pyridoxamine 5'-phosphate Oxidase | Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 2 µM (for PNP)[13] | 0.76 s⁻¹[13] | E. coli |

| Pyridoxamine 5'-phosphate (PMP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 105 µM (for PMP)[13] | 1.72 s⁻¹[13] | E. coli | |

| Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 8.2 µM (for PNP)[14] | 42 min⁻¹[14] | Rabbit | |

| Pyridoxamine 5'-phosphate (PMP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 3.6 µM (for PMP)[14] | 6.2 min⁻¹[14] | Rabbit |

Experimental Protocols

Isolation and Identification of Pyridoxal Phosphate from Proteins

This protocol describes a method for the isolation and identification of covalently bound PLP from enzymatic proteins.[11]

Workflow Diagram:

Methodology:

-

Acid Hydrolysis: The protein sample is subjected to acid hydrolysis in the presence of phenylhydrazine. Under these conditions, the covalently bound PLP is released from the protein and forms its phenylhydrazone derivative. This derivative is then hydrolyzed to the phenylhydrazone of pyridoxal.[11]

-

Separation of the Adduct: The resulting mixture is passed through Sep-Pak C18 cartridges to separate the pyridoxal phenylhydrazone adduct from other components of the hydrolysate.[11]

-

Isolation by HPLC: The eluted adduct is further purified and isolated using High-Performance Liquid Chromatography (HPLC).[11]

-

Analysis: The isolated pyridoxal phenylhydrazone can be analyzed by two methods:

-

Direct Electron Impact Mass Spectrometry: The isolated adduct is directly introduced into a mass spectrometer for fragmentation analysis and identification.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The adduct is first converted into its trimethylsilyl (B98337) derivative. This derivatization increases its volatility, making it suitable for analysis by GC-MS.[11]

-

Determination of Vitamin B6 by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of vitamin B6 vitamers in biological samples or pharmaceutical preparations using reverse-phase HPLC with fluorescence or UV detection.[3][15][16][17]

Methodology:

-

Sample Preparation:

-

For biological samples (e.g., plasma), a precipitation step using an acid (e.g., trichloroacetic acid) is performed to remove high-molecular-weight substances like proteins.[3] The sample is then centrifuged, and the supernatant is collected.

-

For pharmaceutical preparations, the sample is dissolved in a suitable solvent, which may be the mobile phase or a mixture of water and an organic solvent like ethanol.[15]

-

-

Derivatization (for fluorescence detection): The supernatant from biological samples is mixed with a derivatization solution and incubated to form a fluorescent product.[3] This step is often necessary to enhance the sensitivity and selectivity of the detection.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[15][16]

-

Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[16][17] Isocratic or gradient elution can be employed.

-

Detection:

-

Quantification: The concentration of each vitamer is determined by comparing its peak area or height to that of a known standard.[3]

-

Conclusion

The discovery and elucidation of the history of this compound have been pivotal in advancing our understanding of fundamental biochemical processes. From its initial identification as a vitamin essential for preventing dermatitis in rats to the detailed characterization of its various vitamers and their intricate biosynthetic pathways, the journey of PLP research highlights the progressive nature of scientific inquiry. The development of sophisticated analytical techniques has further enabled the quantification of these compounds and the study of the enzymes that govern their metabolism. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a foundation for future investigations into the multifaceted roles of this essential coenzyme in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eaglebio.com [eaglebio.com]

- 4. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridoxamine 5'-phosphate | C8H13N2O5P | CID 1053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridoxal 5 -phosphate = 98 853645-22-4 [sigmaaldrich.com]

- 7. Pyridoxal phosphate | 54-47-7 [chemicalbook.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 11. A method for the isolation and identification of pyridoxal phosphate in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pyridoxal 5'-Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme in a vast array of enzymatic reactions crucial for cellular metabolism. Its versatility is central to amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters and heme. This technical guide provides an in-depth exploration of the functions of PLP, detailing its role in key metabolic pathways, presenting quantitative kinetic data for associated enzymes, and offering detailed experimental protocols for the study of PLP-dependent systems. Furthermore, this guide includes graphical representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the pivotal role of pyridoxal 5'-phosphate in cellular function.

Introduction: The Versatility of Pyridoxal 5'-Phosphate

Pyridoxal 5'-phosphate is a derivative of vitamin B6 and functions as a coenzyme in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzymatic activities.[1][2] The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base with the ε-amino group of a specific lysine (B10760008) residue in the active site of PLP-dependent enzymes.[3] This covalent linkage is key to its catalytic mechanism, which involves acting as an electron sink to stabilize reaction intermediates.[3] PLP's catalytic repertoire includes transamination, decarboxylation, racemization, and various modification reactions of amino acid side chains.[4]

Biosynthesis and Homeostasis: The Vitamin B6 Salvage Pathway

While plants and microorganisms can synthesize vitamin B6 de novo, animals rely on dietary intake and a salvage pathway to convert various forms of vitamin B6 into the active PLP.[5][6] This pathway is critical for maintaining cellular PLP homeostasis.

The key enzymes involved in the vitamin B6 salvage pathway are Pyridoxal Kinase (PDXK) and Pyridoxamine (B1203002) 5'-phosphate Oxidase (PNPO).[7]

-

Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine (B80251), and pyridoxamine to their respective 5'-phosphate esters.[8]

-

Pyridoxamine 5'-phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP).[9]

The salvage pathway ensures a constant supply of PLP for various metabolic needs.

Caption: The Vitamin B6 Salvage Pathway.

Core Functions in Cellular Metabolism

PLP's central role in metabolism is highlighted by its involvement in numerous pathways essential for cellular function.

Amino Acid Metabolism

PLP is a critical coenzyme for the majority of enzymes involved in amino acid transformations.[10]

-

Transamination: Aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), utilize PLP to transfer amino groups from amino acids to α-keto acids. This process is fundamental for the synthesis and degradation of amino acids.

-

Decarboxylation: Decarboxylases dependent on PLP are essential for the synthesis of various biogenic amines, including neurotransmitters.[1][11]

-

Other Reactions: PLP also participates in racemization (interconversion of D- and L-amino acids), and β- and γ-elimination or replacement reactions.[4]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is critically dependent on PLP-dependent enzymes.

-

Serotonin (B10506) Synthesis: Aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme, catalyzes the final step in serotonin synthesis, converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin.[11][12] A deficiency in PLP can limit the activity of AADC.[12]

Caption: PLP-dependent step in Serotonin synthesis.

-

GABA Synthesis: Glutamate (B1630785) decarboxylase (GAD), another PLP-dependent enzyme, is responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[13][14]

Caption: PLP-dependent synthesis of GABA.

Carbohydrate and Lipid Metabolism

PLP also plays a significant role in carbohydrate and lipid metabolism. For instance, glycogen (B147801) phosphorylase, a key enzyme in glycogenolysis, requires PLP for its activity.

Quantitative Data: Enzyme Kinetics

The efficiency of PLP-dependent enzymes and the enzymes involved in its synthesis can be understood through their kinetic parameters.

Table 1: Kinetic Parameters of Key Enzymes in Pyridoxine Phosphate Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pyridoxamine 5'-phosphate Oxidase (PNPO) | E. coli | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | [1] |

| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | [1] | ||

| Rabbit Liver | Pyridoxine 5'-phosphate (PNP) | 8.2 | 0.7 (42 min-1) | [15][16] | |

| Pyridoxamine 5'-phosphate (PMP) | 3.6 | 0.1 (6.2 min-1) | [15][16] | ||

| Pyridoxal Kinase (PDXK) | Human | Pyridoxal (in presence of K+) | <10 | 1.42 (85 min-1) | [17] |

| MgATP (in presence of K+) | <25 | - | [17] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of PLP-dependent enzymes.

Assay for Alanine Aminotransferase (ALT) Activity

This protocol describes a coupled-enzyme assay to determine ALT activity.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then used in a subsequent reaction that results in a measurable colorimetric or fluorometric signal.[18][19]

Materials:

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

ALT Assay Buffer

-

ALT Substrate (Alanine and α-ketoglutarate)

-

Pyruvate Standard

-

ALT Enzyme Mix (containing lactate (B86563) dehydrogenase and a probe)

-

Sample (e.g., serum, plasma, tissue homogenate)

Procedure:

-

Sample Preparation: Homogenize tissues or cells in ice-cold ALT Assay Buffer. Centrifuge to remove insoluble material. Serum or plasma can often be used directly.[19]

-

Standard Curve Preparation: Prepare a series of pyruvate standards by diluting the stock solution in ALT Assay Buffer. For a colorimetric assay, a typical range is 0 to 10 nmol/well.[20]

-

Reaction Setup:

-

Add samples and standards to the wells of the 96-well plate. Adjust the volume with ALT Assay Buffer.

-

Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix.

-

-

Initiate Reaction: Add the Master Reaction Mix to all wells.

-

Measurement:

-

For a kinetic assay, immediately measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) at an initial time point (Tinitial).[19]

-

Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every 5 minutes) until the most active sample's reading is near the top of the standard curve.[20]

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve of absorbance/fluorescence versus nmol of pyruvate.

-

Determine the amount of pyruvate (B) generated in the samples between two time points in the linear range of the reaction.

-

Calculate ALT activity using the formula: ALT Activity (U/L) = [B / (Tfinal – Tinitial) x V] x Dilution Factor Where: B is the amount of pyruvate in nmol, T is the time in minutes, and V is the sample volume in mL.[20]

-

Assay for Glutamate Decarboxylase (GAD) Activity

This protocol outlines a fluorometric assay for GAD activity.

Principle: GAD catalyzes the conversion of glutamate to GABA. The GABA produced can be measured using a series of enzymatic reactions that lead to the generation of a fluorescent product.[21] An alternative colorimetric method measures the pH change resulting from the consumption of a proton during the decarboxylation reaction.[2][22]

Materials:

-

96-well black microplate

-

Fluorometric microplate reader

-

GAD Assay Buffer

-

GAD Substrate (Glutamate)

-

GAD Developer

-

GAD Converter Enzyme

-

NADPH Standard

-

Sample (e.g., brain tissue homogenate)

Procedure:

-

Sample Preparation: Homogenize tissue in ice-cold GAD Assay Buffer. Centrifuge to obtain the supernatant. A 10 kDa spin column can be used to remove small interfering molecules.[21]

-

Standard Curve Preparation: Prepare a series of NADPH standards in GAD Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and a positive control to the wells.

-

Prepare a Reaction Mix containing GAD Assay Buffer, GAD Developer, and GAD Converter.

-

-

Initiate Reaction: Add the Reaction Mix to all wells.

-

Measurement:

-

Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-60 minutes.[21]

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the NADPH standard curve.

-

Choose two time points in the linear range of the reaction to calculate the change in fluorescence for the samples.

-

Determine the amount of NADPH generated from the standard curve.

-

Calculate GAD activity. One unit of GAD is the amount of enzyme that generates 1.0 µmol of NADPH per minute at a specific pH and temperature.[21]

-

General Workflow for Determining Enzyme Kinetic Parameters

The following workflow can be adapted to determine the kinetic parameters (Km and Vmax) for PLP-dependent enzymes.

Caption: Experimental workflow for enzyme kinetics.

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of paramount importance, sitting at the crossroads of numerous critical metabolic pathways. A thorough understanding of its synthesis, regulation, and function in a wide range of enzymatic reactions is essential for researchers in basic science and drug development. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for professionals seeking to investigate the multifaceted role of PLP in cellular metabolism and its implications for human health and disease.

References

- 1. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemisgroup.us [chemisgroup.us]

- 5. canalcientifico.chilehuevos.cl [canalcientifico.chilehuevos.cl]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 9. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uniprot.org [uniprot.org]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 21. Glutamate Decarboxylase Activity Assay Kit (Fluorometric) (ab282914) is not available | Abcam [abcam.com]

- 22. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridoxine 5'-Phosphate: Structure, Properties, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 5'-phosphate (PNP) is a pivotal intermediate in the metabolic activation of vitamin B6. As one of the phosphorylated forms of pyridoxine, it serves as the direct substrate for the rate-limiting enzyme pyridoxine 5'-phosphate oxidase (PNPO), which synthesizes the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). An understanding of the chemical structure, physicochemical properties, and enzymatic conversion of PNP is fundamental for research in enzymology, nutrition, and drug development, particularly in targeting metabolic pathways dependent on vitamin B6. This guide provides a comprehensive technical overview of PNP, including its core chemical data, its central role in the vitamin B6 salvage pathway, and detailed methodologies for its synthesis and analysis.

Chemical Structure and Identity

Pyridoxine 5'-phosphate is a derivative of pyridine, characterized by a 2-methyl-3-hydroxy-4-hydroxymethyl-5-phosphomethylpyridine structure. It is the 5'-phosphate ester of pyridoxine.

IUPAC Name: [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl dihydrogen phosphate[1] Molecular Formula: C₈H₁₂NO₆P[1]

The key functional groups of PNP include the phenolic hydroxyl group at position 3, the hydroxymethyl group at position 4, and the phosphate (B84403) ester at the 5' position. Unlike pyridoxal 5'-phosphate (PLP), it lacks the reactive aldehyde group at the 4' position.

Physicochemical Properties

The physicochemical properties of PNP are crucial for its stability, solubility, and interaction with enzymes. Quantitative data for PNP are summarized below.

| Property | Value | Reference |

| Molecular Weight | 249.16 g/mol | [1] |

| Monoisotopic Mass | 249.04022410 Da | [1] |

| Physical Description | Solid | [1] |

| XLogP3-AA (Computed) | -1.9 | [1] |

| CAS Number | 447-05-2 | [1] |

Biological Significance and Metabolic Pathway

Pyridoxine 5'-phosphate is a central molecule in the vitamin B6 salvage pathway, which allows cells to convert dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme, PLP. This pathway is critical for organisms that cannot synthesize vitamin B6 de novo.[2]

The conversion process involves two key enzymatic steps:

-

Phosphorylation: Dietary pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PLK) , utilizing ATP as a phosphate donor, to form pyridoxine 5'-phosphate (PNP).[2] This step effectively traps the vitamer inside the cell.

-

Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) . This reaction converts the 4'-hydroxymethyl group of PNP into an aldehyde, yielding PLP and hydrogen peroxide. This is the final and rate-limiting step in the biosynthesis of PLP.[2][3][4]

Enzyme Kinetics

The enzymatic conversion of PNP to PLP is a critical control point in vitamin B6 metabolism. The kinetic parameters of pyridoxine-5'-phosphate oxidase (PNPO) for its substrate PNP have been characterized in several organisms.

| Enzyme Source | Substrate | Kₘ (μM) | kcat (s⁻¹) | Turnover Number (min⁻¹) | Reference |

| Rabbit Liver | PNP | 8.2 | - | 42 | [5][6] |

| E. coli K-12 | PNP | 2 | 0.76 | - | [3] |

| Human | PNP | Low | 0.2 | - | [4] |

Note: A direct comparison of kcat/Km values suggests that PNP is the preferred in vivo substrate for E. coli PNPO over pyridoxamine (B1203002) 5'-phosphate (PMP).[3] In contrast, the eukaryotic enzyme appears to have similar efficiencies for both substrates.[3]

Experimental Protocols

Synthesis of Pyridoxine 5'-Phosphate

A common laboratory method for synthesizing PNP involves the chemical reduction of the more commercially available pyridoxal 5'-phosphate (PLP).

Principle: The aldehyde group at the 4' position of PLP is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), yielding PNP.

Methodology Outline (adapted from Argoudelis, 1986): [7][8]

-

Dissolution: Dissolve pyridoxal 5'-phosphate (PLP) in an appropriate aqueous solution (e.g., water or a basic solution like aqueous ammonia).

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the PLP solution while stirring. The reaction progress can be monitored by the disappearance of the yellow color associated with PLP.

-

Monitoring: The completion of the reduction can be verified spectrophotometrically by observing the disappearance of the PLP absorption peak (around 388 nm).[8]

-

Purification: The resulting PNP can be purified from the reaction mixture using techniques such as ion-exchange chromatography to remove unreacted starting material, the reducing agent, and byproducts.

-

Crystallization: Crystalline PNP can be obtained by concentrating the purified solution and adding a suitable organic solvent to induce precipitation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of vitamin B6 vitamers, including PNP, in biological matrices and other samples.

Principle: Reversed-phase HPLC separates the different B6 vitamers based on their polarity. Detection is typically achieved using fluorescence or UV absorbance. Due to the structural similarity of the vitamers, gradient elution is often required for optimal separation.

Methodology Outline:

-

Sample Preparation:

-

Biological Fluids (Plasma/Serum): Deproteinization is a critical first step. This is commonly achieved by acid precipitation using trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to remove the precipitated proteins.[9][10]

-

Tissues: Homogenization in an acid solution (e.g., 10% TCA) is required to extract the vitamers, followed by centrifugation and filtration.[9]

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly consisting of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to be slightly acidic) and an organic modifier like methanol (B129727) or acetonitrile.

-

Detection:

-

-

Quantification: The concentration of PNP in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of a PNP standard.

Role in Drug Development

As the direct precursor to the essential coenzyme PLP, the enzymes that metabolize PNP—pyridoxal kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO)—are of significant interest as potential drug targets.

-

Inhibition of PLP Synthesis: Developing inhibitors for PLK or PNPO could be a strategy for antimicrobial or anticancer therapies, as it would deprive the cells of the essential PLP coenzyme.

-

PNPO Deficiency: Mutations in the PNPO gene can lead to neonatal epileptic encephalopathy, a severe neurological disorder.[14] Understanding the interaction of PNP with both wild-type and mutant PNPO is crucial for developing therapeutic strategies for this condition.

Conclusion

Pyridoxine 5'-phosphate, while often overshadowed by its more famous product, PLP, is a cornerstone of vitamin B6 metabolism. Its chemical properties and its precise enzymatic conversion by pyridoxal kinase and pyridoxine-5'-phosphate oxidase represent a tightly controlled gateway to the synthesis of one of biology's most versatile coenzymes. The methodologies for its synthesis and quantification are well-established, providing the necessary tools for researchers to probe the intricacies of the vitamin B6 salvage pathway and its implications in health, disease, and the development of novel therapeutics. This guide provides the foundational technical information required for professionals engaging in this critical area of biochemical research.

References

- 1. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 5. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ujms.net [ujms.net]

- 11. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Biochemical Distinctions Between Pyridoxine 5'-Phosphate and Pyridoxal 5'-Phosphate: A Technical Guide for Researchers

Executive Summary: Vitamin B6 is a critical nutrient existing in several forms, or vitamers, which are metabolized into the single biologically active coenzyme, Pyridoxal (B1214274) 5'-Phosphate (PLP). While structurally similar, the various vitamers possess profoundly different biochemical functions. This technical guide provides an in-depth examination of the core biochemical differences between Pyridoxine (B80251) 5'-Phosphate (PNP), a key metabolic intermediate, and PLP, the catalytically active coenzyme. Understanding these distinctions—from chemical structure and functional role to metabolic conversion and analytical quantification—is paramount for researchers, scientists, and drug development professionals working on PLP-dependent pathways and associated pathologies.

Core Biochemical Differences: Structure Dictates Function

The fundamental distinction between Pyridoxine 5'-Phosphate (PNP) and Pyridoxal 5'-Phosphate (PLP) lies in the chemical group at the C4 position of the pyridine (B92270) ring. This single structural alteration is responsible for their vastly different roles in biochemistry.

-

Pyridoxine 5'-Phosphate (PNP) features a hydroxymethyl group (-CH₂OH) at the C4 position. This alcohol group renders PNP catalytically inactive as a coenzyme. Its primary role is that of a metabolic precursor to PLP.[1]

-

Pyridoxal 5'-Phosphate (PLP) possesses a reactive aldehyde group (-CHO) at the C4 position.[2] This aldehyde is the cornerstone of PLP's coenzymatic activity, enabling it to form a Schiff base (imine) linkage with the ε-amino group of a lysine (B10760008) residue in the active site of its target enzymes.[3][4]

This covalent attachment, known as an internal aldimine, is the resting state of the coenzyme. Upon substrate binding, the substrate's amino group displaces the lysine, forming a new Schiff base (external aldimine).[5] The electrophilic nature of the protonated pyridine ring then acts as an "electron sink," stabilizing carbanionic intermediates that are crucial for a wide array of metabolic reactions.[6][7]

In essence, PNP is an inactive precursor, whereas PLP is the functional, active coenzyme.

The Vitamin B6 Salvage Pathway: Metabolic Activation of PNP

Humans cannot synthesize vitamin B6 de novo and rely on a salvage pathway to convert dietary forms into the active coenzyme, PLP.[6] The conversion of PNP to PLP is a critical, rate-limiting step in this pathway, catalyzed by the FMN-dependent enzyme Pyridoxine 5'-Phosphate Oxidase (PNPO).[8]

The pathway involves two primary enzymatic steps:

-

Phosphorylation: Dietary pyridoxine (PN) is first phosphorylated by the enzyme Pyridoxal Kinase (PLK) , using ATP as a phosphate (B84403) donor, to produce Pyridoxine 5'-Phosphate (PNP).[6]

-

Oxidation: Pyridoxine 5'-Phosphate Oxidase (PNPO) then catalyzes the oxidation of the hydroxymethyl group of PNP to an aldehyde, yielding the active coenzyme, PLP.[4][8] This is the final and rate-limiting step in the biosynthesis of PLP from pyridoxine.[8]

Quantitative Comparison

The biochemical differences between PNP and PLP are reflected in their kinetic parameters, binding affinities, and physiological concentrations.

| Parameter | Pyridoxine 5'-Phosphate (PNP) | Pyridoxal 5'-Phosphate (PLP) | Significance |

| Coenzyme Activity | None | Active coenzyme for >140 enzymes[6] | PNP must be converted to PLP to have any biological coenzyme function. |

| Primary Enzyme Interaction | Substrate for PNP Oxidase (PNPO) | Coenzyme for numerous PLP-dependent enzymes (e.g., aminotransferases, decarboxylases) | Their roles are distinct and non-overlapping in metabolic pathways. |

| PNPO Kinetics (Rabbit Liver) | Kₘ = 8.2 µM[9] | Product inhibitor of PNPO[8] | PNP is the substrate that is converted, while PLP provides feedback inhibition to regulate its own synthesis.[8] |

| PNPO Kinetics (E. coli) | Kₘ = 2 µM; kcat = 0.76 s⁻¹[10] | Competitive inhibitor (Kᵢ = 8 µM)[10] | E. coli PNPO shows a high affinity for PNP, which is considered its primary in vivo substrate.[10] |

| Binding Affinity to Apoenzymes | Does not bind as a functional coenzyme | High affinity (e.g., Kᴅ ≈ 1 nM for GABA Transaminase)[11] | The aldehyde and phosphate groups of PLP are critical for tight binding and proper orientation in the enzyme active site.[5] |

| Typical Plasma Concentration | Generally low or non-detectable[12][13] | Predominant B6 vitamer in plasma (Range: 5-111 nmol/L)[12][14] | Reflects PLP's role as the primary transport form of active vitamin B6 and the rapid conversion of precursors. |

Experimental Protocols for Differentiation and Analysis

Distinguishing and quantifying PNP and PLP, as well as assessing their functional differences, requires specific biochemical assays.

Quantification of B6 Vitamers by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the standard method for separating and quantifying B6 vitamers in biological samples.[15]

Methodology:

-

Sample Preparation: Plasma or tissue homogenates are deproteinized, typically by adding trichloroacetic acid or metaphosphoric acid.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Injection: The resulting supernatant, containing the B6 vitamers, is injected into the HPLC system.

-

Separation: Vitamers are separated on a C18 reversed-phase column using an ion-pairing agent (e.g., 1-octanesulfonic acid) in the mobile phase. A gradient of an organic solvent like acetonitrile (B52724) is used for elution.

-

Detection: As the vitamers elute from the column, they pass through a post-column derivatization step (e.g., reaction with sodium bisulfite) to enhance their natural fluorescence. The fluorescent signal is then measured by a fluorescence detector (typically with excitation at ~328 nm and emission at ~393 nm).

-

Quantification: The concentration of each vitamer is determined by comparing its peak area or height to that of known standards.

In Vitro Enzyme Reconstitution Assay

This protocol assesses the ability of a cofactor to restore activity to an enzyme that has had its native cofactor removed (an apoenzyme). It directly demonstrates the functional incompetence of PNP and the essentiality of PLP.

Methodology:

-

Apoenzyme Preparation:

-

Start with a purified PLP-dependent holoenzyme.

-

Incubate the enzyme with a reagent like hydroxylamine (B1172632), which reacts with the PLP to displace it from the active site lysine.[16]

-

Remove the displaced PLP-oxime and excess hydroxylamine by extensive dialysis or gel filtration (e.g., Sephadex G-25 column).[16][17]

-

Confirm successful PLP removal by loss of enzymatic activity and disappearance of the characteristic PLP absorbance peak (~410-430 nm).[17]

-

-

Reconstitution:

-

Divide the apoenzyme solution into separate tubes.

-

To one tube, add a molar excess (e.g., 5 to 10-fold) of PLP.[17]

-

To another tube, add the same molar excess of PNP (as a negative control).

-

Include a control with no added cofactor.

-

Incubate the mixtures under appropriate conditions (e.g., 30 minutes at 30°C) to allow for cofactor binding.[17]

-

-

Activity Measurement:

-

Assay the enzymatic activity of all samples using a standard protocol for the specific enzyme.

-

Expected Outcome: The sample reconstituted with PLP should show a significant restoration of catalytic activity, while the PNP and no-cofactor samples will remain inactive.

-

Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay

This assay directly measures the conversion of PNP to PLP, the key function of PNPO.

Methodology:

-

Reaction Mixture Preparation: Prepare a buffer (e.g., 40 mM Tris-phosphate, pH 7.6) containing the PNPO cofactor, FMN (flavin mononucleotide), typically around 1.5-3 µM.[18][19]

-

Enzyme Source: Use a purified recombinant PNPO enzyme or a cell/tissue homogenate as the enzyme source.

-

Initiation: Add the substrate, PNP, to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C with shaking. Take aliquots at various time points (e.g., 0, 15, and 30 minutes).[19]

-

Reaction Quenching: Stop the reaction in each aliquot by adding an acid solution (e.g., trichloroacetic acid), which also serves to precipitate proteins.[19]

-

Quantification of PLP: After centrifugation, analyze the supernatant using the HPLC method described in section 4.1 to quantify the amount of PLP produced.

-

Calculation: The PNPO activity is calculated as the rate of PLP production over time, normalized to the amount of protein in the enzyme source (e.g., nmol PLP/min/mg protein).

Conclusion and Implications

The biochemical differences between pyridoxine 5'-phosphate and pyridoxal 5'-phosphate are stark and functionally absolute. PNP is an inactive metabolic intermediate, while PLP is the indispensable, catalytically active coenzyme form of vitamin B6. This distinction is governed by the presence of a hydroxymethyl group on PNP versus a reactive aldehyde on PLP. The conversion of PNP to PLP by the rate-limiting enzyme PNPO is a critical control point in vitamin B6 metabolism. For researchers in drug development and nutritional science, these differences have significant implications:

-

Therapeutic Strategies: Conditions caused by impaired PNPO function cannot be treated with pyridoxine supplementation alone and may require direct administration of PLP.[4]

-

Enzyme Assays: In vitro studies of PLP-dependent enzymes require reconstitution with PLP, as PNP is not a functional substitute.

-

Biomarker Analysis: Measuring plasma PLP is the most common indicator of vitamin B6 status, as it reflects the pool of the active coenzyme.[14]

A thorough understanding of the unique roles and metabolic relationship of these two vitamers is essential for accurate experimental design and interpretation in any field involving vitamin B6 metabolism.

References

- 1. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridoxal phosphate: a coenzyme in many enzymatic processes_Chemicalbook [chemicalbook.com]

- 4. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. Vitamin B6: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

The Enzymatic Conversion of Pyridoxine to Pyridoxine 5'-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a vital water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), participates in over 140 enzymatic reactions.[1] These reactions are fundamental to a wide range of metabolic processes, including the biosynthesis and degradation of amino acids, neurotransmitter synthesis, and glucose metabolism. Humans cannot synthesize vitamin B6 de novo and must obtain it from dietary sources in the forms of pyridoxine (B80251) (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM). The intracellular conversion of these vitamers to the active PLP is a critical salvage pathway for maintaining cellular homeostasis.

The initial and a key regulatory step in this pathway is the phosphorylation of pyridoxine to pyridoxine 5'-phosphate (PNP). This reaction is catalyzed by the enzyme pyridoxal kinase (PDXK), also known as pyridoxine kinase. Understanding the mechanism, kinetics, and regulation of this enzymatic conversion is paramount for researchers in biochemistry, nutrition, and pharmacology, as dysregulation of this pathway has been implicated in various diseases, including neurological disorders and cancer.[1][2] This technical guide provides an in-depth overview of the enzymatic conversion of pyridoxine to pyridoxine 5'-phosphate, including detailed experimental protocols, comprehensive kinetic data, and visual representations of the key pathways and workflows.

The Vitamin B6 Salvage Pathway: An Overview

The conversion of dietary vitamin B6 to its active form, PLP, is a two-step enzymatic process that primarily occurs in the cytoplasm.

-

Phosphorylation: The first step is the ATP-dependent phosphorylation of pyridoxine, pyridoxal, and pyridoxamine at the 5'-hydroxyl group, catalyzed by pyridoxal kinase (EC 2.7.1.35).[3][4][5] This reaction yields pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively. This phosphorylation is crucial for trapping the vitamin B6 vitamers within the cell.

-

Oxidation: The second and often rate-limiting step is the oxidation of PNP and PMP to PLP.[6] This reaction is catalyzed by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO; EC 1.4.3.5).[6][7]

This technical guide focuses on the initial phosphorylation step, a critical juncture in vitamin B6 metabolism.

Pyridoxal Kinase (PDXK): The Key Enzyme

Pyridoxal kinase is a homodimeric enzyme that belongs to the transferase family.[4] It catalyzes the transfer of a gamma-phosphate group from ATP to the 5'-hydroxyl group of the vitamin B6 vitamers.[3][4][5] The reaction requires the presence of a divalent cation, typically Mg²⁺ or Zn²⁺, and is also influenced by monovalent cations like K⁺.[3]

Kinetic Properties of Pyridoxal Kinase

The catalytic efficiency of pyridoxal kinase varies for its three main substrates: pyridoxine, pyridoxal, and pyridoxamine. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key parameters for understanding the enzyme's affinity for its substrates and its turnover rate. These parameters can vary depending on the species and the specific reaction conditions.

| Substrate | Organism | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Cation | Reference |

| Pyridoxal | Homo sapiens | <10 | 1.42 | >1.42 x 10⁵ | K⁺ | [3] |

| Pyridoxal | Homo sapiens | - | 3.33 | - | Na⁺ | [3] |

| Pyridoxamine | Homo sapiens | - | - | - | - | [5] |

| Pyridoxine | Homo sapiens | - | - | - | - | [5] |

| Pyridoxal | Escherichia coli | - | - | - | - | [5] |

| Pyridoxamine | Escherichia coli | - | - | - | - | [5] |

| Pyridoxine | Escherichia coli | - | - | - | - | [5] |

| Pyridoxal | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |

| Pyridoxine | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |

| Pyridoxamine | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |

Experimental Protocols

Accurate measurement of pyridoxal kinase activity is essential for studying its function and for screening potential inhibitors or activators. Below are detailed protocols for common assay methods.

Protocol 1: Expression and Purification of Recombinant Human Pyridoxal Kinase

For detailed in vitro studies, a pure preparation of pyridoxal kinase is required. The following protocol describes the expression and purification of recombinant human pyridoxal kinase from E. coli.

1. Expression:

-

Transform E. coli BL21(DE3) cells with a pET expression vector containing the human PDXK gene.

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the recombinant pyridoxal kinase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE for purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

Protocol 2: Spectrophotometric Assay for Pyridoxal Kinase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

-

Purified pyridoxal kinase or cell/tissue lysate

-

Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

-

Substrate solution: 10 mM pyridoxine in assay buffer

-

ATP solution: 20 mM ATP in assay buffer

-

Coupling enzyme mixture: 10 units/mL pyruvate kinase and 15 units/mL lactate dehydrogenase in assay buffer

-

Phosphoenolpyruvate (PEP) solution: 20 mM in assay buffer

-

NADH solution: 5 mM in assay buffer

Procedure:

-

In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer

-

10 µL of substrate solution (pyridoxine)

-

10 µL of coupling enzyme mixture

-

10 µL of PEP solution

-

10 µL of NADH solution

-

10 µL of purified enzyme or lysate

-

-

Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of pyridoxal kinase is proportional to this rate.

Protocol 3: UPLC-MS/MS Assay for Pyridoxal Kinase Activity

This highly sensitive and specific method directly measures the formation of pyridoxine 5'-phosphate.

Materials:

-

Purified pyridoxal kinase or cell/tissue lysate

-

Reaction buffer: 20 mM potassium phosphate, pH 6.1, 10 mM MgCl₂

-

Substrate solution: 1 mM pyridoxine in water

-

ATP solution: 5 mM MgATP in water

-

Stop solution: 10% (w/v) trichloroacetic acid (TCA)

-

UPLC-MS/MS system

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of reaction buffer

-

10 µL of substrate solution (pyridoxine)

-

20 µL of purified enzyme or lysate

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of ice-cold stop solution.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a UPLC vial for analysis.

-

Inject an aliquot of the supernatant onto a C18 reversed-phase UPLC column.

-

Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify pyridoxine 5'-phosphate using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualization of Pathways and Workflows

To aid in the understanding of the enzymatic conversion and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary vitamers to the active coenzyme PLP.

Caption: A generalized experimental workflow for determining pyridoxal kinase activity.

Conclusion

The enzymatic conversion of pyridoxine to pyridoxine 5'-phosphate by pyridoxal kinase represents a critical control point in vitamin B6 metabolism. A thorough understanding of this enzyme's function, kinetics, and regulation is essential for researchers in diverse fields. The detailed protocols and compiled data in this guide provide a solid foundation for conducting rigorous studies on pyridoxal kinase and its role in health and disease. Further research into the allosteric regulation of this enzyme and the development of specific inhibitors or activators holds promise for novel therapeutic interventions.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 5. Expression, purification, and kinetic constants for human and Escherichia coli pyridoxal kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 7. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Crucial Conversion: A Technical Guide to Pyridoxine 5'-Phosphate as a Precursor for Pyridoxal 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2][3] The intracellular synthesis of PLP from dietary vitamin B6 precursors is a tightly regulated process, with the oxidation of pyridoxine (B80251) 5'-phosphate (PNP) serving as a critical, rate-limiting step.[4] This reaction is catalyzed by the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO). Given the central role of PLP in cellular metabolism, understanding the conversion of PNP to PLP is of paramount importance for researchers in basic science and for professionals in drug development targeting enzymes in this pathway. This technical guide provides an in-depth overview of the enzymatic conversion of PNP to PLP, including the structure and function of PNPO, quantitative kinetic data, detailed experimental protocols, and the broader implications for signaling pathways and therapeutic intervention.

The Vitamin B6 Salvage Pathway: Central Role of Pyridoxine-5'-Phosphate Oxidase (PNPO)

Humans cannot synthesize vitamin B6 de novo and must obtain it from their diet in the form of pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM).[2] These vitamers are absorbed and subsequently converted to their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), by the enzyme pyridoxal kinase.[2][5] The final and rate-limiting step in the biosynthesis of the active coenzyme PLP is the oxidation of PNP and PMP, a reaction catalyzed by pyridoxine-5'-phosphate oxidase (PNPO).[4][6]

PNPO is a homodimeric enzyme that requires FMN as a cofactor.[4][7] Each subunit of the dimer contains an active site where the oxidation of PNP to PLP occurs.[8] This enzymatic step is crucial for maintaining the cellular pool of PLP required for the vast number of PLP-dependent enzymes that govern a wide range of metabolic processes.[9][10]

Enzymatic Conversion of Pyridoxine 5'-Phosphate to Pyridoxal 5'-Phosphate

The conversion of PNP to PLP by PNPO is an oxidation reaction where the 4'-hydroxyl group of PNP is oxidized to an aldehyde group, forming PLP.[8] The reaction involves the transfer of a hydride from the C4' of PNP to the FMN cofactor, reducing it to FMNH2.[8][11] The reduced FMN is then re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[8][11]

Quantitative Data: Kinetics of Pyridoxine-5'-Phosphate Oxidase

The enzymatic activity of PNPO has been characterized in various organisms. The following tables summarize key kinetic parameters for the oxidation of pyridoxine 5'-phosphate.

| Table 1: Michaelis-Menten Constants (Km) for PNPO Substrates | |

| Substrate | Organism |

| Pyridoxine 5'-Phosphate (PNP) | Human |

| Pyridoxine 5'-Phosphate (PNP) | Rabbit Liver |

| Oxygen (O2) | Rabbit Liver |